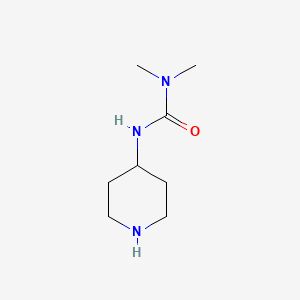

1,1-Dimethyl-3-(piperidin-4-yl)urea

Description

General Overview of Urea (B33335) Scaffolds in Modern Medicinal and Synthetic Chemistry

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone in medicinal chemistry. evitachem.com Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors. nih.gov This property is crucial for modulating the potency and selectivity of drug candidates. nih.gov

Urea derivatives are found in a wide array of clinically approved drugs, demonstrating their therapeutic versatility. For instance, they are integral to anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.gov The substitution pattern on the urea nitrogens significantly influences the molecule's conformational preferences, which in turn affects its biological activity. nih.gov The synthesis of urea derivatives is a well-established area of organic chemistry, with numerous methods developed to create both symmetrical and unsymmetrical ureas. evitachem.com

Significance of Piperidine (B6355638) Ring Systems in Molecular Design for Biological Inquiry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products. thieme-connect.com Its prevalence stems from its ability to introduce a basic nitrogen center, which can be crucial for receptor binding and for improving the pharmacokinetic properties of a molecule, such as solubility and bioavailability.

Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. thieme-connect.com The rigid, chair-like conformation of the piperidine ring can also serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement, which is critical for optimizing interactions with a specific biological target. The introduction of substituents on the piperidine ring can further fine-tune the pharmacological profile of a compound.

Scope and Research Focus of Academic Studies on 1,1-Dimethyl-3-(piperidin-4-yl)urea

Specific academic studies focusing exclusively on this compound are not widely available in the published literature. The compound, often available commercially as its hydrochloride salt, is likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. Its structural features suggest that it could be a precursor for creating libraries of compounds for screening in drug discovery programs or for synthesizing specific target molecules with potential biological activity.

The research focus for compounds of this type generally falls into several categories:

Synthetic Methodology: Developing efficient and scalable routes to synthesize the compound and its derivatives.

Medicinal Chemistry: Using it as a scaffold to build new molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand how changes affect its biological activity.

Given the established importance of both the dimethylurea and piperidine-4-yl motifs in medicinal chemistry, it is plausible that this compound serves as a valuable starting material in unpublished or proprietary research within the pharmaceutical industry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1,1-dimethyl-3-piperidin-4-ylurea |

InChI |

InChI=1S/C8H17N3O/c1-11(2)8(12)10-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3,(H,10,12) |

InChI Key |

CTSDPOVPQLYUOT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1 Dimethyl 3 Piperidin 4 Yl Urea and Its Analogues

Established Synthetic Routes to the Core 1,1-Dimethyl-3-(piperidin-4-yl)urea Scaffold

The construction of the this compound core relies on several reliable and well-documented synthetic strategies. These methods primarily involve the formation of the urea (B33335) linkage through amine-isocyanate coupling or by utilizing piperidone precursors.

Amine-Isocyanate Coupling Strategies

A prevalent and direct method for synthesizing this compound involves the coupling of a piperidine-based amine with an appropriate isocyanate or carbamoyl (B1232498) chloride. Typically, the synthesis starts with a protected form of 4-aminopiperidine (B84694), most commonly tert-butyl 4-amino-piperidine-1-carboxylate. This protected amine is then reacted with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound.

This amine-isocyanate coupling is a versatile strategy. asianpubs.orgorganic-chemistry.org The reaction of isocyanates with amines is a fundamental method for creating urea derivatives. organic-chemistry.org This approach can be adapted to produce a wide array of analogues by varying the substituents on both the piperidine (B6355638) ring and the urea nitrogen atoms. The use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) can also be employed to generate an isocyanate intermediate from an amine, which then reacts with a second amine to form the urea. nih.gov

| Reactants | Reagents | Product | Notes |

| 4-amino-1-Boc-piperidine, Dimethylcarbamoyl chloride | Triethylamine, Dichloromethane | 1-Boc-4-(3,3-dimethylureido)piperidine | Followed by deprotection |

| Aryl amine, Aryl isocyanate | - | Diaryl urea derivative | General example of the coupling strategy asianpubs.org |

| Primary or secondary amines, Phosgene | - | Urea derivatives | Classical approach, often via an isocyanate intermediate nih.gov |

Reactions Involving Piperidone Precursors

An alternative synthetic pathway to the this compound scaffold begins with a piperidone precursor, typically 1-Boc-4-piperidone. This approach involves a reductive amination step to introduce the amino group at the 4-position of the piperidine ring. The piperidone is reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Once the 4-aminopiperidine intermediate is formed, the synthesis proceeds with the urea formation step as described in the amine-isocyanate coupling strategy. This multi-step process offers flexibility in introducing diversity at the piperidine nitrogen and the urea moiety. A study has reported the synthesis of various piperidin-4-one derivatives using a deep eutectic solvent of glucose and urea, highlighting a greener approach to obtaining these precursors. asianpubs.org

Catalytic Approaches in Urea Bond Formation

Recent advancements in organic synthesis have led to the development of catalytic methods for urea bond formation, offering milder reaction conditions and broader substrate scope. While traditional methods often require stoichiometric reagents, catalytic approaches can improve efficiency and sustainability.

One innovative method utilizes a hypervalent iodine reagent, PhI(OAc)2, as a coupling mediator to synthesize unsymmetrical ureas from amides and amines. researchgate.net This approach avoids the need for metal catalysts and high temperatures, proceeding under mild conditions. researchgate.net Another strategy involves the use of guanidine (B92328) catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to facilitate the reaction of amines with carbon dioxide to form ureas. unipr.it This method is particularly attractive as it utilizes CO2 as a C1 building block. unipr.itresearchgate.net Furthermore, copper-catalyzed synthesis of ureas from isocyanides and O-benzoyl hydroxylamines has also been reported, expanding the toolkit for urea formation. nih.gov

Advanced Synthetic Techniques for Derivatives and Analogues

To access a wider range of structurally diverse derivatives and analogues of this compound, more advanced synthetic techniques have been explored. These include continuous flow synthesis and late-stage functionalization.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis has emerged as a powerful tool for the rapid and efficient production of chemical compounds, including urea derivatives. This technology offers several advantages over traditional batch processing, such as improved reaction control, enhanced safety, and easier scalability. A study by Riesco-Domínguez and coworkers described the continuous flow synthesis of two libraries of urea derivatives that incorporate a piperidin-4-one scaffold. nih.gov This demonstrates the applicability of flow chemistry to generate diverse urea-containing molecules efficiently. nih.gov The methodology often involves pumping streams of reactants through a heated and pressurized reactor, allowing for precise control over reaction parameters and leading to higher yields and purity in shorter reaction times.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a strategy that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach is highly valuable as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.

For the this compound scaffold, LSF can be applied to either the piperidine ring or the urea moiety. For instance, palladium-catalyzed C(sp³)–H activation has become a powerful strategy for the direct functionalization of inert C-H bonds in peptides and other complex molecules, and similar principles can be applied to the piperidine ring. rsc.org Additionally, methods for the synthesis of unsymmetrical ureas using hypervalent iodine reagents have shown potential for the late-stage functionalization of medicinally relevant compounds. researchgate.netnih.gov This allows for the introduction of diverse functional groups at a late stage, providing a powerful tool for optimizing the properties of the lead compound. researchgate.netnih.gov

Stereoselective Synthesis Considerations for Chiral Analogues

The creation of chiral analogues of this compound, where stereocenters are introduced on the piperidine ring, requires precise control over the synthetic route. While the parent compound is achiral, analogues with substituents at positions 2, 3, 5, or 6 of the piperidine ring necessitate stereoselective methods to obtain enantiomerically pure products. Several established strategies for the asymmetric synthesis of substituted piperidines can be adapted for this purpose.

One prominent approach involves the use of chiral starting materials or auxiliaries. For instance, a highly efficient one-pot synthesis of substituted piperidines has been developed through a condensation reaction involving a nitroalkene, an amine, and an enone. nih.gov When a chiral amine is used in this process, it can induce chirality in the resulting piperidine ring with high diastereoselectivity and enantiomeric purity. nih.govgoogle.com This method offers a pathway to enantiomerically pure piperidines that can then be further functionalized to introduce the urea moiety.

Another powerful technique is catalyst-controlled asymmetric synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. epa.govnih.gov This process involves the partial reduction of a pyridine ring, followed by an asymmetric carbometalation, and a final reduction step to yield the chiral piperidine. epa.govnih.gov Such a strategy could be applied to create chiral piperidine intermediates that are subsequently converted to the desired urea derivatives.

Stereoselective hydrogenation of substituted pyridinium (B92312) salts or piperidinones is another viable route. nih.gov The use of chiral catalysts, such as those based on iridium or ruthenium complexes, can facilitate the enantioselective reduction of a prochiral pyridine or tetrahydropyridine (B1245486) intermediate. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. Below is a table summarizing potential stereoselective strategies applicable to the synthesis of chiral analogues.

| Stereoselective Strategy | Description | Key Features | Potential Application for Analogues |

| Chiral Auxiliary/Substrate | Utilization of a chiral amine in a multi-component reaction to induce stereochemistry. nih.govgoogle.com | High diastereoselectivity and enantiomeric excess (>95% ee). google.com One-pot synthesis potential. nih.gov | Synthesis of analogues with substituents at various positions on the piperidine ring. |

| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a prochiral pyridine, piperidinone, or tetrahydropyridine using a chiral metal catalyst (e.g., Rh, Ru, Ir). nih.gov | Access to a wide variety of enantioenriched piperidines. epa.govnih.gov | Particularly useful for producing 3-substituted chiral piperidines. |

| Catalytic Asymmetric Cyclization | Intramolecular reactions, such as radical C-H amination/cyclization, to form the chiral piperidine ring. nih.gov | Can be initiated by various methods, including electrolysis or catalysis with copper or cobalt complexes. nih.gov | Creation of polysubstituted piperidines from acyclic precursors. |

Chemical Transformations and Reaction Pathways of the Urea and Piperidine Moieties

The chemical reactivity of this compound and its analogues is dictated by the constituent urea and piperidine functionalities. These moieties can undergo a variety of transformations, allowing for further diversification of the molecular scaffold.

Oxidation and Reduction Reactions of Substituted Groups

The piperidine ring and its substituents can be subjected to various oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the nature of the substituents and the reagents employed.

Oxidation: The piperidine ring itself can be oxidized under certain conditions. For example, N-protected piperidines can be oxidized to form N-acyliminium ions, which are valuable electrophilic intermediates for further functionalization. researchgate.net If an analogue of this compound were to have alkyl substituents on the piperidine ring, these could potentially be oxidized. For instance, benzylic hydrogens on an alkyl side chain are susceptible to oxidation to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: For analogues synthesized from pyridine precursors, the final step often involves the reduction of the aromatic ring. This can be achieved through catalytic hydrogenation using catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or ammonium (B1175870) formate. nih.gov If an analogue possesses a reducible functional group, such as a nitro group on an attached aromatic ring, this can be reduced to an amino group, often through catalytic hydrogenation or with metals in acidic conditions.

The following table outlines potential oxidation and reduction reactions for substituted analogues:

| Reaction Type | Substrate Moiety | Reagent Examples | Product Moiety |

| Oxidation | N-Protected Piperidine Ring | Iodine(III) reagents | N-Acyliminium Ion researchgate.net |

| Oxidation | Alkyl substituent on an aromatic ring | KMnO₄, heat | Carboxylic Acid |

| Reduction | Pyridine Ring | H₂, Rh/C or Pd/C | Piperidine Ring nih.gov |

| Reduction | Nitro Group on Aromatic Ring | H₂, Pd/C; Fe/HCl | Amino Group |

| Reduction | Ketone on a side chain | NaBH₄, LiAlH₄ | Alcohol |

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

For analogues of this compound that include an aromatic ring, electrophilic and nucleophilic substitution reactions are key pathways for functionalization. The reactivity of the aromatic ring is governed by the electronic properties of its substituents.

Nucleophilic Aromatic Substitution (SNA): For an aromatic ring to undergo nucleophilic substitution, it must be electron-deficient and possess a good leaving group (e.g., a halide). Therefore, an N-aryl analogue of this compound would not typically undergo SNA unless the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups. In such activated systems, a nucleophile could displace a leaving group. The piperidine moiety itself can act as a nucleophile in SNA reactions with activated aromatic halides. epa.gov

The table below summarizes the expected outcomes for these substitution reactions on an N-aryl analogue.

| Reaction Type | Activating/Deactivating Nature of Substituent | Directing Effect | Example Reaction |

| Electrophilic Substitution | Activating (due to piperidine N) | ortho, para | Nitration (HNO₃/H₂SO₄) |

| Nucleophilic Substitution | Deactivating (unless other strong EWGs are present) | N/A | Reaction with a strong nucleophile on a halo-nitro-substituted ring. |

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a prime site for further functionalization through reactions such as N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents. A common method involves the reaction with an alkyl halide in the presence of a base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. These reactions allow for the introduction of a wide array of substituents at the N-1 position of the piperidine ring.

N-Acylation: Acylation of the piperidine nitrogen can be achieved by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base. Amide bond coupling reagents, such as carbodiimides (e.g., DCC, EDC) or reagents like HBTU, can be used to couple carboxylic acids directly to the piperidine nitrogen. nih.gov This leads to the formation of N-acyl derivatives, which can significantly alter the properties of the parent molecule.

The following table provides an overview of common derivatization reactions for the piperidine nitrogen.

| Derivatization Reaction | Reagent Class | Base/Catalyst | Product Type |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, DIPEA | N-Alkyl Piperidine researchgate.net |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, NaBH₃CN | N-Alkyl Piperidine |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | N-Acyl Piperidine (Amide) |

| Amide Coupling | Carboxylic Acid (RCOOH) | EDC/HOBt, HBTU, CDI | N-Acyl Piperidine (Amide) nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications of 1,1-Dimethyl-3-(piperidin-4-yl)urea Derivatives

The versatility of the this compound scaffold allows for a wide range of chemical modifications. Researchers have systematically altered various parts of the molecule, including the urea (B33335) nitrogens, the piperidine (B6355638) ring, and appended aromatic or aliphatic groups, to probe their influence on activity.

Studies have shown that N-methylation of ureas can disrupt the planarity of the urea group, which in turn can affect crystal packing and solubility. nih.gov For instance, the sequential introduction of methyl groups to N,N'-diphenylurea can induce a shift from a trans,trans conformation to a cis,cis conformation. nih.gov This conformational change can have profound implications for how the molecule interacts with its biological target.

The electronic nature of substituents on the urea nitrogens also plays a crucial role. Electron-donating groups (EDGs) can increase the electron density on the urea carbonyl oxygen, potentially enhancing its hydrogen bond acceptor strength. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which might be favorable in other contexts. researchgate.netuu.nlmdrresearch.nl Research on related urea-containing compounds has demonstrated that both EDGs and EWGs can surprisingly decrease the rate of certain reactions, highlighting the complex interplay of electronic effects and reaction mechanisms. researchgate.netuu.nlmdrresearch.nlartkidneylab.com

Table 1: Impact of Urea Nitrogen Substitution on Molecular Properties

| Modification | Observed Effect | Potential Consequence |

| N-Methylation | Disruption of planarity, shift in conformation (e.g., trans,trans to cis,cis). nih.gov | Altered crystal packing, modified solubility, different receptor binding modes. nih.gov |

| Electron-Donating Groups (EDGs) | Increased electron density on carbonyl oxygen. researchgate.netuu.nlmdrresearch.nl | Enhanced hydrogen bond acceptor strength. |

| Electron-Withdrawing Groups (EWGs) | Decreased electron density on carbonyl oxygen. researchgate.netuu.nlmdrresearch.nl | Modified reactivity and interaction with biological targets. |

The piperidine ring is another key feature of the this compound scaffold that is amenable to modification. researchgate.net Alterations to the piperidine ring itself or the addition of substituents can influence the molecule's conformation, lipophilicity, and interactions with target proteins. nih.gov

In the context of CXCR3 receptor antagonists, for example, it was found that replacing the 4-aminopiperidine (B84694) core with structures like 3-aminopyrrolidine (B1265635) or 3-aminoazetidine led to a significant loss of potency, underscoring the importance of the piperidine ring for activity. lookchem.com Furthermore, N-acyl and N-sulfonyl substitutions on the piperidine nitrogen have been shown to yield highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The introduction of a basic nitrogen through these substitutions can also allow for the formulation of the inhibitor as a salt, which can improve its physicochemical properties. nih.gov

The stereochemistry of substituents on the piperidine ring can also be a critical determinant of activity. The spatial arrangement of these groups can dictate how the molecule fits into a binding pocket.

Table 2: Effects of Piperidine Ring Modifications

| Modification | Example | Outcome |

| Core Ring Alteration | Replacement with 3-aminopyrrolidine or 3-aminoazetidine. lookchem.com | Significant loss of potency for CXCR3 antagonism. lookchem.com |

| N-Substitution | N-Acyl or N-sulfonyl groups. nih.gov | Generation of potent sEH inhibitors. nih.gov |

| Introduction of Basic Nitrogen | N-Acyl or N-sulfonyl groups containing a basic nitrogen. nih.gov | Allows for salt formation, potentially improving physicochemical properties. nih.gov |

The attachment of aromatic and aliphatic groups to the this compound core is a common strategy to enhance potency and modulate physicochemical properties. nih.gov These appendages can engage in various non-covalent interactions with the target protein, such as hydrophobic interactions, pi-stacking, and van der Waals forces.

For instance, in the development of CXCR3 antagonists, the introduction of a 3-methoxy group on an appended aryl ring resulted in modest potency, while a 3-tetrahydrofuran ether significantly improved activity. lookchem.com The addition of a 5-fluoro substituent to this derivative further enhanced potency and improved physicochemical properties like logD. lookchem.com In another study on sEH inhibitors, replacing a bulky adamantyl group with a metabolically stable 4-trifluoromethoxyphenyl moiety led to a substantial improvement in pharmacokinetic parameters. nih.gov

The nature and position of substituents on these appended rings are critical. The presence of specific functional groups can fine-tune the electronic properties and steric bulk of the molecule, leading to optimized interactions with the target.

Table 3: Impact of Aromatic and Aliphatic Appendages

| Appended Group | Modification | Observed Effect on Activity/Properties |

| Phenyl Ring | Introduction of a 3-methoxy group. lookchem.com | Modest potency as a CXCR3 antagonist. lookchem.com |

| Phenyl Ring | Modification to a 3-tetrahydrofuran ether. lookchem.com | Significant improvement in CXCR3 antagonist activity. lookchem.com |

| Phenyl Ring | Addition of a 5-fluoro substituent. lookchem.com | Good potency and improved physicochemical properties. lookchem.com |

| Adamantyl Group Replacement | Substitution with a 4-trifluoromethoxyphenyl group. nih.gov | Substantial improvement in pharmacokinetic parameters of sEH inhibitors. nih.gov |

Correlation Between Structural Features and Molecular Interactions

The biological activity of this compound derivatives is a direct consequence of their interactions with their molecular targets. Understanding the correlation between specific structural features and the types of interactions they promote is crucial for rational drug design.

Hydrogen bonds are among the most important non-covalent interactions in biological systems. nih.gov The urea moiety of the this compound scaffold is a potent hydrogen bond donor and acceptor. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govresearchgate.net

X-ray crystallography studies of related urea-derived inhibitors have shown that the urea moiety can mimic the transition state of enzymatic reactions by forming strong hydrogen bonds with key amino acid residues in the active site. nih.gov For example, a urea-derived inhibitor of soluble epoxide hydrolase was found to establish strong hydrogen bonding interactions with Asp333 and Tyr381 residues. nih.gov The ability to form these specific hydrogen bonds is often a critical determinant of a compound's potency. The introduction of intramolecular hydrogen bonds can also be a strategy to modulate properties like permeability and solubility. unito.it

The size and shape of these lipophilic groups are important for achieving optimal interactions. A well-designed lipophilic group will fit snugly into the hydrophobic pocket of the target, maximizing van der Waals contacts. The concept of "escape from flatland," which advocates for more three-dimensional structures, suggests that saturated rings like piperidine can lead to better interactions with protein binding sites. nih.gov In the development of IKKb inhibitors, a piperidine moiety was found to form stable hydrophobic interactions within the catalytic pocket of the enzyme. nih.gov

Role of Steric and Electronic Parameters

The biological activity of analogues of this compound is profoundly influenced by the steric and electronic properties of their constituent chemical groups. Structure-activity relationship (SAR) studies on related series, such as 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives, have provided critical insights into how these parameters can be modulated to optimize potency and selectivity for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov

In the context of FAAH inhibitors, electronic effects play a crucial role in the mechanism of action. Piperidine and piperazine (B1678402) ureas inhibit FAAH through the covalent carbamylation of the enzyme's catalytic serine nucleophile (Ser241). nih.govnih.govnih.gov The efficiency of this reaction is highly dependent on the electrophilicity of the urea carbonyl. This electrophilicity is, in turn, modulated by the electronic nature of the "leaving group" attached to the urea. For example, the substitution of an aniline (B41778) leaving group with the more electron-withdrawing 3-aminopyridine (B143674) was a key modification in the development of the potent FAAH inhibitor PF-3845. nih.gov Similarly, the addition of a p-trifluoromethyl substituent on a biaryl ether moiety in the molecule further enhanced potency, highlighting the impact of potent electron-withdrawing groups on activity. nih.gov

The general structure of these inhibitors often consists of three main regions: a head group, a central urea or carbamate (B1207046) core, and a tail group. SAR studies on FAAH inhibitors with a biphenyl-3-yl alkylcarbamate structure showed that modulation at the N-portion of the molecule significantly affects inhibitory activity. These findings underscore the principle that both steric bulk and the electronic environment of the substituents are critical determinants of the biological activity of this compound analogues.

Table 1: Impact of Substituents on FAAH Inhibitor Potency

| Parent Compound | Modification | Effect on Potency | Reference |

| PF-750 | Replacement of aniline leaving group with 3-aminopyridine | Increased potency | nih.gov |

| PF-750 Analogue | Addition of p-trifluoromethyl substituent to biaryl ether | Enhanced potency | nih.gov |

Pharmacophore Development and Refinement for this compound Analogues

Pharmacophore modeling is a cornerstone in the rational design and discovery of novel inhibitors based on the this compound scaffold. nih.gov This computational method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For analogues of this compound, pharmacophore models have been developed to understand the key interactions with target enzymes like FAAH and sEH and to guide the design of new, more potent compounds. nih.govdoaj.org These models serve as 3D queries for virtual screening of large chemical databases to identify novel inhibitor scaffolds. nih.govdoaj.org

Identification of Key Molecular Features for Binding

Successful drug design hinges on understanding the precise molecular interactions between a ligand and its target protein. For piperidine urea-based inhibitors, crystallographic and modeling studies have elucidated the key features required for high-affinity binding.

In the case of FAAH, inhibitors like PF-750 bind covalently to the catalytic Ser241 residue. nih.govnih.gov The crystal structure of an inhibitor-FAAH complex reveals that the piperidine portion of the inhibitor occupies the acyl chain-binding pocket of the enzyme. nih.gov Dynamic pharmacophore models for FAAH, which account for protein flexibility, consistently identify a set of crucial features. nih.gov These typically include two hydrogen-bond acceptor sites and three to four aromatic/hydrophobic elements. nih.gov The key interaction regions within FAAH are:

The catalytic triad (B1167595) (Ser241-Ser217-Lys142) and oxyanion hole: This is where the covalent carbamylation occurs. nih.govnih.gov

The acyl-chain binding channel: A hydrophobic channel that accommodates the lipid-like portions of the inhibitor. nih.gov

The cytosolic port: A region that may allow products to exit. nih.gov

For sEH inhibitors based on the 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold, docking studies have shown that key interactions occur with active site residues, particularly Asp335 and Tyr383. nih.gov The urea moiety is a critical feature, forming hydrogen bonds that anchor the inhibitor in the active site.

Ligand-Based Pharmacophore Modeling

When the 3D structure of a target protein is unknown or when focusing on a specific series of known active compounds, ligand-based pharmacophore modeling is a powerful approach. mdpi.comnih.gov This method derives a pharmacophore model from a set of diverse molecules that are known to be active against the target. doaj.org

For FAAH inhibitors, a predictive pharmacophore model (Hypo-1) was generated from a training set of 21 diverse inhibitors. doaj.org The optimal model consisted of four key features:

Two hydrogen-bond acceptor units.

One aromatic hydrophobic unit.

One aromatic ring unit.

This model also included excluded volumes to represent regions of space occupied by the receptor, which would cause steric clashes. The validity of Hypo-1 was confirmed through cross-validation and by testing it against a larger set of 55 compounds, where it successfully distinguished between highly active and less active inhibitors. doaj.org Such validated models are valuable tools for the virtual screening of compound libraries to find new potential inhibitors. nih.govdoaj.org

Table 2: Features of a Ligand-Based Pharmacophore Model (Hypo-1) for FAAH Inhibitors

| Feature Type | Quantity | Role in Binding |

| Hydrogen-Bond Acceptor | 2 | Interacts with hydrogen bond donors in the active site. |

| Aromatic Hydrophobic Unit | 1 | Engages in hydrophobic/aromatic interactions. |

| Aromatic Ring Unit | 1 | Provides a scaffold for pi-stacking or other aromatic interactions. |

| Excluded Volumes | 2 | Defines regions of steric hindrance. |

Structure-Based Pharmacophore Generation

With the availability of high-resolution crystal structures of target enzymes like FAAH, structure-based pharmacophore models can be generated. nih.gov This approach directly uses the 3D coordinates of the protein's active site to define a pharmacophore, often based on the interactions observed in a protein-ligand complex or by identifying key "hot spots" for binding. nih.gov

A significant advantage of this method is its independence from known ligands, which can lead to the discovery of novel chemical scaffolds. nih.gov Furthermore, structure-based methods can incorporate protein flexibility. By using an ensemble of protein conformations, for instance from molecular dynamics simulations or multiple crystal structures, "dynamic" pharmacophore models can be created. nih.gov These models are more robust and have shown improved performance in identifying known FAAH inhibitors from decoy databases compared to models based on a single, static protein structure. nih.gov This approach highlights binding interactions that are conserved across multiple conformations of the protein, providing a more accurate representation of the binding site's dynamic nature. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement in in Vitro and Preclinical Models

Enzyme Inhibition Studies of 1,1-Dimethyl-3-(piperidin-4-yl)urea Derivatives

The this compound core structure has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors. By modifying the substituents on the piperidine (B6355638) and urea (B33335) moieties, researchers have successfully targeted a variety of enzymes implicated in different disease pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition

A significant area of research has focused on the development of this compound derivatives as inhibitors of soluble epoxide hydrolase (sEH). nih.govucanr.edu This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory, anti-hypertensive, and analgesic properties. ucanr.edunih.gov By inhibiting sEH, these compounds increase the levels of EETs, thereby enhancing their beneficial effects. ucanr.edu

Structure-activity relationship (SAR) studies have revealed that the potency of these inhibitors is highly dependent on the nature of the substituents. For instance, replacing an adamantyl group with a phenyl ring has led to the development of highly potent sEH inhibitors. nih.gov Further modifications, such as the introduction of an acyl group on the piperidine nitrogen and a trifluoromethoxy-substituted phenyl ring on the urea, have yielded compounds with significantly improved potency and pharmacokinetic profiles. nih.govucanr.edu One such derivative, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a seven-fold increase in potency compared to its adamantane (B196018) analog. nih.govucanr.edu

| Compound | Target Enzyme | IC50 (nM) |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | - |

| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Human sEH | - |

Table 1: Comparative potency of selected this compound derivatives as sEH inhibitors. Data not available for direct IC50 comparison in the provided context.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Derivatives of this compound have also been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation. nih.gov LSD1 is a validated target in oncology, and its inhibition can lead to the re-expression of tumor suppressor genes.

While the core structure is different, related piperidine-containing compounds have shown potent LSD1 inhibition. For example, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent LSD1 inhibitors with Ki values as low as 29 nM. nih.gov These inhibitors were found to be competitive with the dimethylated H3K4 substrate and demonstrated high selectivity over other monoamine oxidases. nih.gov This suggests that the piperidine scaffold is a key element for interacting with the active site of LSD1.

NLRP3 Inflammasome Modulation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Recent studies have explored the potential of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, which share the piperidinyl-urea-like core, as NLRP3 inflammasome inhibitors. researchgate.net These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in in vitro models. researchgate.net The mechanism of action is thought to involve direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.

Other Enzymatic Targets (e.g., IκB kinase, VEGFR-2, Succinate (B1194679) Dehydrogenase)

The versatility of the this compound scaffold extends to other enzymatic targets.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govmdpi.com Urea derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov SAR studies on quinazolin-4(3H)-one derivatives bearing a urea functionality have identified compounds with potent VEGFR-2 inhibitory activity. nih.gov For instance, certain compounds showed significant inhibition of the VEGFR-2 enzyme, with IC50 values in the sub-micromolar range. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| Compound 5p (a quinazoline-urea hybrid) | VEGFR-2 | 0.117 |

| Compound 5h (a quinazoline-urea hybrid) | VEGFR-2 | 0.215 |

| Compound 5d (a quinazoline-urea hybrid) | VEGFR-2 | 0.274 |

Table 2: VEGFR-2 inhibitory activity of selected urea derivatives.

IκB kinase (IKK) and Succinate Dehydrogenase: While direct inhibition of IκB kinase and succinate dehydrogenase by this compound itself is not extensively documented in the provided context, the broad inhibitory profile of related urea-containing compounds suggests that derivatives could potentially be designed to target these enzymes. The urea moiety is a common pharmacophore in kinase inhibitors, and the piperidine ring can be modified to achieve specific interactions within the ATP-binding pocket of kinases like IKK.

Receptor Binding and Antagonism by this compound Analogues

In addition to enzyme inhibition, analogues of this compound have been developed as potent receptor antagonists, demonstrating the adaptability of this chemical scaffold for targeting cell surface receptors.

CXCR3 Receptor Interactions

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a crucial role in T-cell trafficking and has been implicated in various inflammatory and autoimmune diseases. nih.govnih.gov A series of 1-aryl-3-piperidin-4-yl-urea derivatives have been synthesized and evaluated as small-molecule antagonists of the CXCR3 receptor. nih.gov

Structure-activity relationship studies have led to a significant improvement in the potency and physicochemical properties of these antagonists. nih.gov These studies established a key pharmacophore for the series, leading to the identification of compounds that exhibit high-affinity binding and functional antagonism of the CXCR3 receptor. nih.gov For example, compound 9t from one study displayed an IC50 of 16 nM in a GTPγS³⁵ functional assay, indicating potent antagonism. nih.gov Computational modeling studies have provided insights into the binding modes of these antagonists, suggesting that they interact with key residues in the transmembrane domains of the receptor. mdpi.com The interaction model highlights the importance of hydrogen bond acceptors and donors, as well as hydrophobic interactions, for effective binding to the CXCR3 receptor. mdpi.com

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Modulation

While the core structure of this compound is found in various pharmacologically active agents, current research does not directly implicate this specific compound as a modulator of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. However, the broader class of urea-containing compounds has been a subject of investigation for TRPV1 modulation. nih.gov The TRPV1 receptor, a non-selective cation channel, is a well-known target for pain, inflammation, and other sensory functions. nih.govnih.gov Its activation by stimuli like capsaicin, heat, or low pH leads to a sensation of pain and, upon prolonged exposure, can result in desensitization, an effect explored for analgesic purposes. nih.gov Numerous urea derivatives have been synthesized and evaluated for their potential to act as TRPV1 antagonists, representing a therapeutic strategy for managing conditions modulated by this receptor. nih.gov

Other G-Protein Coupled Receptor (GPCR) Engagements

The this compound scaffold is integral to molecules that have demonstrated engagement with various G-Protein Coupled Receptors (GPCRs), a large family of receptors crucial for cellular signal transduction. nih.govnih.gov For instance, a series of 1-aryl-3-piperidin-4-yl-urea derivatives have been synthesized and identified as potent small-molecule antagonists of the CXCR3 receptor, a GPCR involved in inflammatory responses. nih.gov Structure-activity relationship (SAR) studies on these derivatives helped establish a key pharmacophore for CXCR3 antagonism, with some compounds showing high potency in functional assays. nih.gov Furthermore, other complex molecules incorporating a piperidinyl-urea moiety have been investigated for their activity on different GPCRs, highlighting the versatility of this chemical scaffold in designing receptor-specific ligands. researchgate.net

Cellular Pathway Modulation and Biological Activity in Cellular Assays

Inhibition of Inflammatory Responses (e.g., pyroptosis, IL-1β release in cell lines)

Research into related urea-based compounds suggests a potential role in modulating inflammatory pathways. Pyroptosis is a form of pro-inflammatory programmed cell death that results in the release of inflammatory cytokines like Interleukin-1β (IL-1β). nih.gov Studies have shown that certain biaryl urea derivatives can potently inhibit the release of IL-1β with low cytotoxicity in cell lines. nih.gov The mechanism for these derivatives involves the disruption of the NLRP3-NEK7 interaction, a critical step in the assembly and activation of the NLRP3 inflammasome, which is a key initiator of pyroptosis. nih.govnih.gov

Additionally, other classes of urea derivatives have demonstrated anti-inflammatory properties through different mechanisms. For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme whose inhibition leads to anti-inflammatory effects. nih.gov Similarly, studies on 1-benzhydryl-piperazine urea derivatives have shown significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net

Table 1: Anti-Inflammatory Activity of Related Urea Derivatives

| Derivative Class | Target/Mechanism | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Biaryl ureas | NEK7/NLRP3 Inflammasome | Inhibition of IL-1β release | Cellular Assays | nih.gov |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | In vivo (Carrageenan-induced pain) | nih.gov |

Antiproliferative Activities in Cell Lines

The urea scaffold is a prominent feature in a variety of compounds investigated for their antiproliferative effects. nih.gov Numerous studies have demonstrated the potential of urea derivatives to inhibit the growth of various cancer cell lines. nih.gov For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives containing a 4-hydroxymethylpiperidine moiety exhibited broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.gov Certain compounds in this series showed significant efficacy, with potencies in some cases exceeding that of the reference drug paclitaxel (B517696) in specific cell lines, particularly renal cancer and melanoma lines. nih.gov

Other research has focused on thieno[2,3-d]pyrimidine (B153573) derivatives linked to N,N'-diaryl urea moieties, which have shown potent inhibition of tumor growth. nih.gov The versatility of the urea functional group allows for structural modifications that can significantly influence the antiproliferative profile of the resulting compounds. nih.govelsevierpure.com

Table 2: Antiproliferative Activity of Selected Urea Derivatives in Cancer Cell Lines

| Compound Series | Notable Activity | Cell Lines of Interest | Reference |

|---|---|---|---|

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | Broad-spectrum antiproliferative activity | Renal cancer, Melanoma, Breast cancer, Colon cancer, Leukemia | nih.gov |

Antimicrobial and Antioxidant Properties in Research Models

The therapeutic potential of urea derivatives extends to antimicrobial and antioxidant activities. Several studies have explored new urea compounds for their ability to inhibit the growth of various microbial strains. nih.govmdpi.com For instance, a series of novel urea derivatives were screened against multiple bacterial and fungal species, with some compounds exhibiting promising growth inhibition, particularly against Acinetobacter baumannii. nih.govmdpi.com One adamantyl urea derivative demonstrated outstanding and selective inhibition of this bacterium. nih.gov The inclusion of different chemical moieties, such as piperazine (B1678402), in the urea structure has also been explored to enhance antimicrobial effects. researchgate.netnih.gov

In the context of antioxidant properties, various urea and thiourea (B124793) derivatives have been synthesized and evaluated. nih.govuobaghdad.edu.iqresearchgate.nethueuni.edu.vn These compounds have shown potential as free radical scavengers in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov It is suggested that the hydrogen-donating ability of the N-H bonds in the urea structure contributes to their antioxidant capacity. hueuni.edu.vn

Investigational Tools and Biochemical Probes in Research

The this compound moiety serves as a valuable scaffold in drug discovery and medicinal chemistry research. nih.gov Its structural features are utilized in the design of molecules targeting specific biological entities. For example, its incorporation into a series of 1-aryl-3-piperidin-4-yl-urea derivatives was instrumental in developing small-molecule antagonists for the CXCR3 receptor. nih.gov These studies not only led to the identification of potent antagonists but also helped in defining the essential pharmacophore required for binding to the receptor. nih.gov

The availability of this compound and its hydrochloride salt as a chemical reagent allows researchers to synthesize novel derivatives for screening against a wide array of biological targets. sigmaaldrich.combiosynth.com Its use as a building block facilitates the exploration of structure-activity relationships, aiding in the optimization of lead compounds for various therapeutic applications, from anti-inflammatory and anticancer to neurological research. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 1,1 Dimethyl 3 Piperidin 4 Yl Urea

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein's active site.

Prediction of Ligand-Protein Interactions

In the absence of specific studies on 1,1-Dimethyl-3-(piperidin-4-yl)urea, it is not possible to detail its predicted interactions with any particular protein target. Such a study would typically involve docking the compound into the binding site of a relevant protein and analyzing the resulting poses. Key interactions that are often assessed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of similar urea-containing compounds, the urea (B33335) moiety is often observed to form hydrogen bonds with amino acid residues in the protein's active site, which is a critical factor in its binding affinity.

Analysis of Active Site Occupancy and Conformational Fitting

The analysis of active site occupancy and conformational fitting for this compound would require a specific protein target. This analysis would evaluate how well the ligand fits within the binding pocket and what conformational changes, if any, occur in the ligand and the protein upon binding. The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the urea linker would likely allow for multiple conformations, and the optimal fit would be determined by the energetic favorability of the resulting complex. Without experimental or computational data, any discussion of its active site occupancy remains speculative.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods used for quantum chemical calculations. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost in predicting molecular structures and properties. HF is a more fundamental ab initio method that provides a good starting point for more complex calculations.

A computational study of this compound using these methods would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Following this, various properties could be calculated. For related molecules, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and other electronic properties.

HOMO-LUMO Analysis and Electronic Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For this compound, this analysis would provide insights into its potential for charge transfer interactions. Without specific calculations, the HOMO-LUMO gap for this compound is unknown.

| Parameter | Description | Typical Information Yielded |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group in the urea moiety, making it a likely site for electrophilic attack. The hydrogen atom on the secondary amine of the piperidine ring and the NH group of the urea would likely show positive potential, indicating sites for nucleophilic attack. However, without a specific calculation, the precise distribution of the electrostatic potential cannot be confirmed.

| Color | Represents | Implication for Reactivity |

| Red | Electron-rich regions (negative potential) | Favorable for electrophilic attack |

| Blue | Electron-poor regions (positive potential) | Favorable for nucleophilic attack |

| Green | Neutral regions | Less likely to be involved in electrostatic interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer and hyperconjugative interactions within a molecule. For compounds structurally related to this compound, NBO analysis has been employed to understand molecular stability and bonding characteristics. nih.govresearchgate.net This analysis examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions provides a quantitative measure of their significance.

In similar piperidine derivatives, NBO analysis has highlighted significant charge delocalization. For instance, studies on N,N'-diphenyl-6-piperidin-1-yl- orientjchem.orgresearchgate.netnih.gov-triazine-2,4-diamine revealed that the stability of the molecule arises from hyperconjugative interactions and charge delocalization. nih.gov The calculated HOMO and LUMO energies in such systems indicate that charge transfer occurs within the molecule. nih.gov This delocalization is crucial for understanding the molecule's reactivity and electronic properties.

A study on 1-methyl 2,6-diphenyl piperidin-4-one, which shares the piperidine ring, demonstrated how NBO analysis can elucidate the distribution of electrons in various sub-shells and identify the most electronegative and electropositive atoms. orientjchem.org The interactions between lone pair orbitals and anti-bonding orbitals, quantified by second-order perturbation theory, provide evidence for charge delocalization, which in turn affects bond lengths. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Development of Predictive Models for Biological Activity

Predictive QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the experimentally determined biological activity of a set of molecules. For derivatives of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully performed. nih.gov These studies generated robust models with good predictive power, as indicated by high q² and r² values. nih.gov The predictive ability of these models was further validated using a test set of compounds. nih.gov

The development of such models for this compound and its analogs would involve synthesizing a series of related compounds, evaluating their biological activity against a specific target, and then using computational software to generate and correlate molecular descriptors with this activity. Machine learning techniques, such as neural networks, are also increasingly being used to develop predictive models for biological activity, even for complex and conformationally flexible molecules. nih.govresearchgate.net

Correlation of Molecular Descriptors with Observed Effects

Once a predictive QSAR model is established, it can be used to understand which molecular properties are most influential for the observed biological effect. CoMFA and CoMSIA models generate contour maps that visually represent the regions where steric, electrostatic, and hydrophobic fields positively or negatively influence activity. nih.gov For instance, in the study of CCR5 receptor antagonists, these maps helped identify key structural features responsible for antagonistic activity. nih.gov

For this compound, key molecular descriptors could include lipophilicity (logP), molecular weight, hydrogen bond donors and acceptors, and various electronic parameters. QSAR analyses on similar urea-substituted compounds have indicated that lipophilicity can be a key driver of activity. nih.gov By understanding the correlation between these descriptors and the biological effects, medicinal chemists can rationally design more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules and their complexes. By simulating the atomic motions over time, MD can reveal conformational changes, ligand-target interactions, and the stability of molecular systems. dntb.gov.ua

Conformational Profile and Dihedral Angle Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. MD simulations can be used to explore the conformational landscape of this compound. By analyzing the trajectory of the simulation, one can determine the preferred conformations and the flexibility of different parts of the molecule.

A key aspect of this analysis is the study of dihedral angles. For the urea group, cis and trans conformations are possible, and their relative populations can be influenced by intramolecular hydrogen bonding and the surrounding environment. researchgate.netpsu.edu Potential energy scans can predict the energy barriers between different conformers. nih.gov For example, a study on fenuron (B33495) (1,1-dimethyl-3-phenylurea) identified two stable conformers, an anti and a syn form, resulting from rotation around the N-C bond. nih.gov Similarly, the piperidine ring can adopt different chair and boat conformations, and MD simulations can elucidate the dominant forms and the dynamics of their interconversion.

Simulation of Protein-Ligand Complex Stability

By simulating the complex in a solvated environment, researchers can observe how the ligand adapts to the binding pocket and identify the key amino acid residues involved in the interaction. Hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex can be monitored throughout the simulation. researchgate.net This detailed understanding of ligand-target dynamics is crucial for rational drug design, as it can reveal why certain ligands have higher affinity and selectivity for a particular target. nih.govnih.gov

For this compound, if a biological target is identified, MD simulations of the protein-ligand complex could provide invaluable information for optimizing its binding affinity and efficacy.

Future Directions and Emerging Research Avenues for 1,1 Dimethyl 3 Piperidin 4 Yl Urea Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 1,1-Dimethyl-3-(piperidin-4-yl)urea and its analogs. A key starting material for this compound is often a 4-piperidone (B1582916) derivative. researchgate.net Green chemistry principles offer a significant opportunity to improve upon traditional synthetic methods. researchgate.netresearchgate.net

Key areas for exploration include:

One-Pot Multicomponent Reactions: The development of highly atom-economic, one-pot syntheses could streamline the production process. For instance, reactions involving anilines, aldehydes, and β-keto esters to form tetrahydropyridine (B1245486) precursors represent a promising strategy. researchgate.net

Use of Green Solvents: Research into the use of deep eutectic solvents (DES), such as those based on glucose-urea or choline (B1196258) chloride-glucose, could replace volatile and toxic organic solvents. researchgate.netacs.org These solvents are often biodegradable, inexpensive, and can enhance reaction rates and yields. researchgate.netacs.org

Catalytic Innovations: Employing novel catalysts, such as zirconium tetrachloride or ultrasound-promoted reactions, could lead to more efficient and selective syntheses of the piperidone core. researchgate.net

Table 1: Sustainable Approaches in Piperidone Synthesis

| Approach | Description | Potential Advantages |

|---|---|---|

| Deep Eutectic Solvents (DES) | Using mixtures like glucose-urea as a reaction medium. researchgate.net | Environmentally safe, biodegradable, inexpensive, can improve yields. researchgate.netacs.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. researchgate.net | Increased atom economy, reduced waste, simplified purification. researchgate.net |

| Ultrasound Irradiation | Using ultrasonic waves to promote chemical reactions. researchgate.net | Can overcome steric hindrance and improve reaction rates for certain derivatives. researchgate.net |

Deepening Understanding of Molecular Recognition and Off-Target Interactions

A critical future direction is the detailed elucidation of how this compound interacts with its biological targets and potential off-targets at a molecular level. While extensive research has been conducted on diaryl ureas, which are known for their role as kinase inhibitors, less is known about the specific interactions of alkyl-substituted urea (B33335) compounds like this one. nih.govmdpi.com

Future research should aim to:

Characterize Binding Modes: Utilize high-resolution structural biology techniques, such as X-ray crystallography, to determine the precise binding orientation of the compound within protein pockets.

Analyze Nonbonded Interactions: The urea core is pivotal for forming hydrogen bonds with protein backbones. mdpi.com Computational and experimental studies are needed to understand the synergistic interplay between these hydrogen bonds and other nonbonded interactions, such as those involving the dimethyl and piperidinyl groups. nih.govmdpi.com

Conduct Comprehensive SAR Studies: Systematic structure-activity relationship (SAR) studies, similar to those performed on 1-aryl-3-piperidin-4-yl-urea derivatives, can establish the key pharmacophore and identify which structural modifications improve potency and selectivity, thereby minimizing off-target effects. nih.gov

Table 2: Key Interactions in Urea-Protein Binding

| Interaction Type | Description | Importance in Molecular Recognition |

|---|---|---|

| Hydrogen Bonding | The urea core forms directional hydrogen bonds with conserved residues in target proteins. mdpi.com | Crucial for anchoring the ligand in the binding site and achieving affinity. mdpi.com |

| Nonbonded π Interactions | Interactions like CH-π and π-π stacking, often involving aromatic groups. nih.gov | While less prominent in non-aromatic ureas, understanding analogous hydrophobic interactions is key. mdpi.com |

| Hydrophobic Interactions | The dimethyl and piperidinyl groups engage with hydrophobic pockets in the target protein. | These interactions contribute significantly to binding affinity and specificity. |

Development of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, building advanced computational models can guide synthetic efforts and predict biological activities. nih.gov

Emerging avenues in this area include:

Pharmacophore Modeling: Developing a validated pharmacophore model can help screen virtual libraries for new compounds with similar desired activity or predict potential off-targets. nih.gov This involves defining the essential spatial and chemical features required for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed by correlating variations in the molecular structure with changes in biological activity. These models use molecular descriptors to predict the activity of novel, unsynthesized analogs. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov Developing such models for this compound would allow for the prediction of its pharmacokinetic profile, guiding further optimization. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound, future research must integrate various "omics" technologies. nih.govnih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes within a cell or organism upon exposure to the compound.

Key applications include:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) to identify the signaling pathways and cellular processes modulated by the compound. nih.gov

Proteomics: Investigating alterations in the protein landscape to identify direct targets and downstream effector proteins. nih.gov

Metabolomics: Studying changes in the profiles of small-molecule metabolites to understand the compound's impact on cellular metabolism and physiological state. nih.gov

The integration of these multi-omics datasets can provide a deeper mechanistic understanding of the compound's mode of action, identify potential biomarkers of its activity, and reveal previously unknown biological roles. nih.govdtu.dk

Potential as Research Probes for Undiscovered Biological Systems

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable research probes. The piperidinyl-urea scaffold is a recognized pharmacophore in various biologically active molecules, including CXCR3 receptor antagonists. nih.gov

Future research could focus on:

Developing High-Affinity Analogs: Synthesizing derivatives with high potency and selectivity for a specific biological target.

Creating Tagged Probes: Modifying the compound by adding fluorescent tags or biotin (B1667282) labels to facilitate its use in biochemical and cell-based assays, such as pull-down experiments or cellular imaging.

Exploring Novel Targets: Using the compound as a chemical tool to screen for new binding partners and explore the function of poorly characterized proteins or biological pathways. This could lead to the discovery of entirely new biological systems where this chemical scaffold plays a role.

By developing it as a research probe, the scientific community can leverage this compound to uncover new biological mechanisms and identify novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethyl-3-(piperidin-4-yl)urea, and how can reaction conditions be standardized?

- Methodology : The synthesis typically involves coupling a piperidin-4-amine derivative with a dimethylurea precursor. Key steps include:

- Use of polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactivity .

- Catalysts like triethylamine to facilitate carbamate or urea bond formation .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How do standard characterization techniques (e.g., NMR, HPLC) confirm the identity and purity of this compound?

- NMR : ¹H and ¹³C NMR spectra validate structural features:

- Piperidine ring protons (δ 2.5–3.5 ppm) and urea NH signals (δ 5.5–6.5 ppm) .

- Absence of unreacted starting materials (e.g., residual amines at δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. How can structural modifications to the piperidine ring or urea moiety enhance target binding affinity in enzyme inhibition studies?

- SAR Insights :

- Substituting the piperidine N-methyl group with bulkier acyl/sulfonyl groups (e.g., acetyl, tosyl) improves solubility and metabolic stability .

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the urea nitrogen increases hydrogen-bonding interactions with enzymes like soluble epoxide hydrolase (sEH) .

- Experimental Validation : Competitive inhibition assays (IC₅₀) and X-ray crystallography of enzyme-ligand complexes .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?

- Root Cause Analysis :

- Check compound purity (e.g., via LC-MS) to rule out degradation products .

- Validate assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%) to ensure enzymatic activity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

- ADME Optimization :

- LogP reduction via polar substituents (e.g., methoxyethyl groups) enhances aqueous solubility .

- Blocking metabolic hotspots (e.g., piperidine N-demethylation) with steric hindrance or fluorination .

- In Silico Tools : Use QSAR models to predict CYP450 metabolism and plasma protein binding .

Data Analysis & Experimental Design

Q. What advanced spectroscopic methods elucidate conformational dynamics of this compound in solution?

- Techniques :

- 2D NMR (NOESY/ROESY) to study intramolecular interactions between the piperidine ring and urea group .

- Variable-temperature NMR to assess rotational barriers of the urea moiety .

- Computational Support : MD simulations (AMBER/CHARMM force fields) correlate experimental data with theoretical conformers .

Q. How do crystallographic studies inform the design of analogs with improved potency?

- Key Findings :

- X-ray structures reveal critical hydrogen bonds between the urea carbonyl and active-site residues (e.g., Tyr³⁸¹ in sEH) .

- Piperidine ring puckering (chair vs. boat) affects binding pocket complementarity .

- Design Implications : Rigidify the piperidine ring via sp² hybridization (e.g., introducing a double bond) to lock bioactive conformations .

Contradictions & Limitations

Q. Why do some analogs show species-specific activity (e.g., potent in murine models but weak in human assays)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.